Cas no 55826-58-9 (Arugosin D)

Arugosin D structure
Productnaam:Arugosin D
CAS-nummer:55826-58-9
MF:C25H28O7
MW:440.485628128052
CID:2031701
Arugosin D Chemische en fysische eigenschappen
Naam en identificatie
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- Arugosin D
- 1,12a-Dihydro-6,8-dihydroxy-9-(2-hydroxy-3-methyl-3-butenyl)-1-(1-hydroxy-1-methylethyl)-4-methyl[1]benzopyrano[4,5-bc][1]benzoxepin-7(2H)-one
- 1,12a-Dihydro-6,8-dihydroxy-1-(1-hydroxy-1-methylethyl)-4-methyl-9-(2-hydroxy-3-methylbut-3-enyl[1]benzopyrano[4,5-bc][1]benzoxepin-7(2H)-one
- [1]Benzopyrano[4,5-bc][1]benzoxepin-7(2H)-one, 1,12a-dihydro-6,8-dihydroxy-9-(2-hydroxy-3-methyl-3-butenyl)-1-(1-hydroxy-1-methylethyl)-4-methyl- (9CI)
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- Inchi: 1S/C25H28O7/c1-11(2)15(26)9-13-6-7-17-19(21(13)28)22(29)18-16(27)8-12(3)23-20(18)24(32-17)14(10-31-23)25(4,5)30/h6-8,14-15,24,26-28,30H,1,9-10H2,2-5H3
- InChI-sleutel: BBADAPVXQRFQDL-UHFFFAOYSA-N
- LACHT: CC(C(CC1C(O)=C2C(OC3C4=C(C(=CC(=C4C2=O)O)C)OCC3C(O)(C)C)=CC=1)O)=C
Berekende eigenschappen
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 32
- XLogP3: 1.306
Experimentele eigenschappen
- Dichtheid: 1.336±0.06 g/cm3(Predicted)
- Kookpunt: 666.3±55.0 °C(Predicted)
- pka: 7.20±0.40(Predicted)
Arugosin D Gerelateerde literatuur
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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